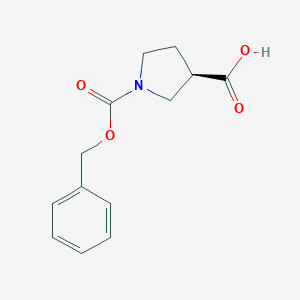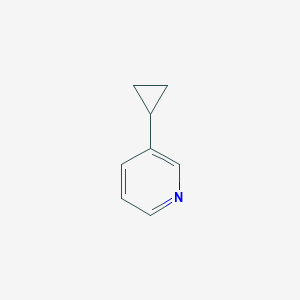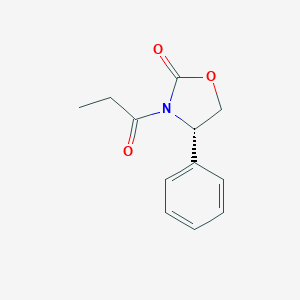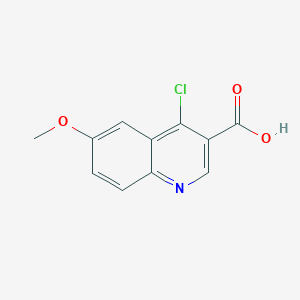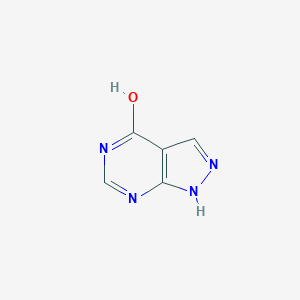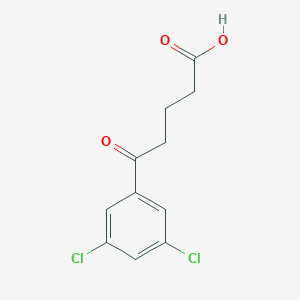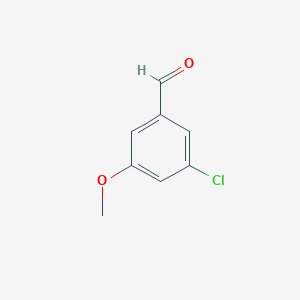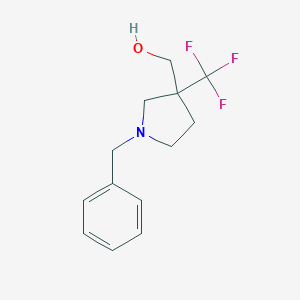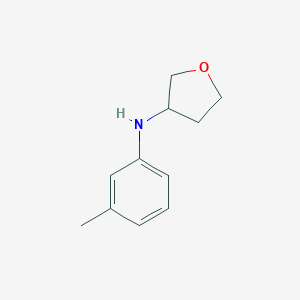
N-(3-methylphenyl)oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)oxolan-3-amine, also known as N-Methyl-3-phenyloxalamine, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)oxolan-3-amine is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. It may also act as a neuroprotective agent by preventing the accumulation of toxic proteins in the brain.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(3-methylphenyl)oxolan-3-amine has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylphenyl)oxolan-3-amine in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, one limitation is that the compound is not very water-soluble, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(3-methylphenyl)oxolan-3-amine. One potential avenue of research is to further investigate its anti-cancer properties and develop it as a potential anti-cancer drug. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurological disorders. Additionally, further research could be conducted to improve the compound's solubility and bioavailability, potentially expanding its range of applications.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)oxolan-3-amine involves the reaction of 3-methylphenylglyoxal with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified through recrystallization to obtain the final compound. This method has been proven to be reliable and efficient, with a yield of up to 80%.
Applications De Recherche Scientifique
N-(3-methylphenyl)oxolan-3-amine has been used in various scientific research applications. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
162851-44-7 |
|---|---|
Nom du produit |
N-(3-methylphenyl)oxolan-3-amine |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(3-methylphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)12-11-5-6-13-8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
Clé InChI |
PKXXCUYRDDDLJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2CCOC2 |
SMILES canonique |
CC1=CC(=CC=C1)NC2CCOC2 |
Synonymes |
N-(3'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




